Undec-2-enyl acetate

Description

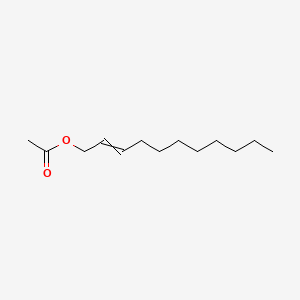

Structure

3D Structure

Properties

CAS No. |

68480-27-3 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(E)-undec-2-enyl] acetate |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h10-11H,3-9,12H2,1-2H3/b11-10+ |

InChI Key |

WITKTXDMHHYCJB-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCOC(=O)C |

Isomeric SMILES |

CCCCCCCC/C=C/COC(=O)C |

Canonical SMILES |

CCCCCCCCC=CCOC(=O)C |

Other CAS No. |

68480-27-3 |

Origin of Product |

United States |

Biological and Ecological Roles of Undec 2 Enyl Acetate

Role in Insect Chemical Communication

Undec-2-enyl acetate (B1210297) is a chemical compound that plays a significant role in the communication of various insect species. As a semiochemical, it mediates interactions both within and between species, functioning as a component of pheromones and defensive secretions. mdpi.comresearchgate.netdiva-portal.org Its presence and concentration can be sex-specific and influenced by environmental factors such as host plants.

In the order Hemiptera, true bugs are known for their well-developed scent glands that produce a wide array of volatile organic compounds. nih.gov These chemicals are crucial for defense against predators and for intraspecific communication. nih.govnih.gov

The metathoracic scent glands (MTGs) are a key feature of adult hemipteran insects, including stink bugs. tubitak.gov.tr Analysis of the MTG secretions of the stink bug Carpocoris fuscispinus has revealed a complex mixture of compounds. tubitak.gov.trtubitak.gov.tr Using techniques like gas chromatography-mass spectrometry (GC-MS), researchers have identified numerous volatile components within these glands. tubitak.gov.trresearchgate.net In C. fuscispinus, the chemical composition of the MTG secretion differs between males and females. tubitak.gov.tr

One of the compounds identified specifically in the male MTG secretion of C. fuscispinus is acetic acid undec-2-enyl ester, also known as undec-2-enyl acetate. tubitak.gov.tr This finding highlights the sexual dimorphism in the chemical profiles of these insects. While both sexes share many compounds, certain chemicals are exclusive to one sex, suggesting specialized functions. tubitak.gov.tr

The presence of this compound is not uniform across both sexes in all species where it is found. In Carpocoris fuscispinus, this compound is a male-specific compound in the metathoracic scent gland secretions. tubitak.gov.tr This specificity suggests a role in chemical signaling related to mating or other male-specific behaviors.

**Table 1: Sex-Specific Compounds in the Metathoracic Scent Gland Secretions of *Carpocoris fuscispinus***

| Compounds Specific to Females | Compounds Specific to Males |

|---|---|

| Heptylcyclohexane | n-Tetracosane |

| (Z)-9-Tricosene | n-Octacosane |

| (E)-2-Nonenal | Acetic acid undec-2-enyl ester |

| Pentafluoropropionic acid undecyl ester | 11-Octadecynoic acid methyl ester |

| Bromoacetic acid decyl ester | (Z)-13-Tetradecen-1-ol acetate |

| Butyric acid hexadecyl ester | (E)-2-Hexen-1-ol |

| Linoleic acid ethyl ester | (E)-2-Decen-1-ol |

| n-Hexadecanoic acid | |

| 1-Tridecanol | |

| Octadecanol |

Source: tubitak.gov.tr

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. diva-portal.org this compound is part of a complex blend of compounds in insect secretions that can have various functions, including roles in defense and as pheromones. mdpi.comnih.gov Pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. diva-portal.org

The chemical secretions of true bugs are known to serve dual functions, acting as defensive agents against predators and as a means of intraspecific communication, such as alarm or aggregation signals. nih.govtubitak.gov.tr The specific role of this compound can vary depending on the insect species and the context of its release.

Comparative analyses of defensive secretions across different insect species provide insights into the evolution and function of chemical signaling. The milkweed bug, Lygaeus equestris, and other species in the Lygaeinae subfamily have been subjects of such studies. nih.govresearchgate.net The defensive secretions of L. equestris contain a variety of compounds, including aldehydes, alcohols, and acetates, with this compound being one of the identified components. nih.govresearchgate.net

When comparing the secretions of L. equestris with those of species from the family Pyrrhocoridae, several common compounds are found, including (E)-2-octenal, decanal, and (E)-2-octen-1-ol. researchgate.net Furthermore, thirteen additional compounds present in the secretion of L. equestris raised on sunflower seeds, including this compound, were also found in at least one of the three pyrrhocorid species studied. nih.govresearchgate.net This overlap suggests a degree of conservation in the chemical defenses among these related true bug families. The defensive fluid of the large milkweed bug, Oncopeltus fasciatus, is also known to contain a complex mixture of compounds, primarily cardenolides, which are sequestered from their host plants and provide defense against predators. nih.govmpg.de

The diet of an insect, particularly the host plant it feeds on, can significantly influence the chemical composition of its secretions. nih.govresearchgate.net This has been demonstrated in the milkweed bug Lygaeus equestris. When these bugs were raised on different diets—cardenolide-containing Adonis vernalis seeds versus control sunflower seeds—their defensive secretion profiles showed notable differences. nih.govresearchgate.net

Table 2: Identified Compounds in the Defensive Secretion of Lygaeus equestris Raised on Sunflower Seeds

| Compound Name |

|---|

| 3-Hexenal |

| Decanal |

| (E)-2-Octenal |

| Nonanal (B32974) |

| 2,4-Octadienal |

| 3-Octen-1-ol acetate |

| Cyclooctanol |

| (E)-2-Decenal |

| This compound |

Source: nih.gov

Functional Implications as a Semiochemical and Pheromone Component

Broader Context of Straight Chain Lepidopteran Pheromones (SCLPs)

This compound falls within the broader class of compounds known as Straight Chain Lepidopteran Pheromones (SCLPs). SCLPs are a major group of insect pheromones, primarily used by moths and butterflies (Order: Lepidoptera) for chemical communication, particularly for attracting mates. regulations.govregulations.gov These compounds are characterized by an unbranched aliphatic chain, typically containing between 9 and 18 carbon atoms. regulations.govregulations.govepa.gov The chain terminates in a functional group, which is commonly an alcohol, aldehyde, or acetate. regulations.govregulations.govepa.gov The aliphatic backbone can also feature up to three double bonds. regulations.govregulations.govepa.gov

The specificity of the pheromone signal in Lepidoptera is often determined by the precise blend of different SCLPs, including their specific ratios. mdpi.combiorxiv.org This chemical diversity is crucial for reproductive isolation among the vast number of lepidopteran species. biorxiv.orgnih.gov SCLPs are recognized for their low toxicity to humans and the environment, leading to their use in pest management strategies such as mating disruption. regulations.govnzpps.orgbasf.com

| Property | Description |

| Chemical Class | Straight Chain Lepidopteran Pheromones (SCLPs) |

| Carbon Chain Length | Typically 9 to 18 carbons regulations.govregulations.govepa.gov |

| Functional Groups | Alcohol, Aldehyde, or Acetate regulations.govregulations.govepa.gov |

| Unsaturation | Up to three double bonds in the aliphatic chain regulations.govregulations.govepa.gov |

| Biological Function | Primarily involved in mate attraction and reproductive isolation biorxiv.orgnih.gov |

| Application | Used in pest management for monitoring and mating disruption nzpps.orgbasf.com |

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of SCLPs, including acetate esters like this compound, is intricately linked to fatty acid metabolism. researchgate.netnih.gov

Proposed Pathways for this compound within Organismal Metabolism

The biosynthesis of lepidopteran sex pheromones generally begins with common saturated fatty acids, most often palmitic acid (C16) or stearic acid (C18), derived from de novo synthesis. plos.orgpnas.org These precursor fatty acids then undergo a series of enzymatic modifications to produce the final pheromone components. mdpi.complos.orgoup.com The key steps in these pathways include:

Desaturation: Fatty acid desaturases (FADs) introduce double bonds at specific positions within the hydrocarbon chain. biorxiv.orgoup.com

Chain-shortening: The fatty acid chain can be shortened, typically by two carbons at a time, through a process of limited β-oxidation. mdpi.comcapes.gov.brslu.se

Reduction: Fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to a fatty alcohol. biorxiv.orgpnas.orgoup.com

Acetylation: Acetyltransferases can then convert the fatty alcohol into an acetate ester, such as this compound. mdpi.com

The production of this compound would likely involve the desaturation of an 11-carbon fatty acid precursor, followed by reduction and acetylation. The regulation of these enzymatic steps is critical in determining the final composition and ratio of pheromone components. researchgate.net

Precursor Incorporation Studies in Related Lipid and Volatile Compound Biosynthesis

Isotope-labeling studies have been instrumental in elucidating the biosynthetic pathways of lepidopteran pheromones. plos.orgcapes.gov.brnih.gov In these experiments, isotopically labeled fatty acids are applied to the pheromone gland, and their incorporation into the final pheromone components is tracked. plos.orgcapes.gov.br

For example, studies have shown that deuterium-labeled palmitic acid and stearic acid are incorporated into the pheromone components of various moth species. capes.gov.br In the codling moth, Cydia pomonella, the application of labeled dodecanoic acid resulted in the production of labeled dodecanol (B89629) and related pheromone components, demonstrating the role of chain-shortening and subsequent modifications. slu.se Similarly, in Helicoverpa zea and Helicoverpa assulta, labeled palmitic and stearic acids were converted to their respective aldehyde pheromones through desaturation and reduction, and in some cases, chain-shortening. capes.gov.br

These studies confirm that the biosynthesis of SCLPs is a modular process, starting from common fatty acid precursors and diverging through the action of specific enzymes to create a wide array of species-specific signals. plos.org

Genetic and Enzymatic Determinants Influencing this compound Production

The diversity of lepidopteran pheromones is a direct result of the evolution and differential expression of the genes encoding the biosynthetic enzymes. mdpi.comresearchgate.netuva.nl

Fatty Acid Desaturases (FADs): The desaturase gene family is known to be diverse and undergoes a "birth-and-death" evolution process, with gene duplication and nonfunctionalization events leading to the evolution of new pheromone signals. researchgate.netnih.gov The specific expression of different desaturase genes in the pheromone gland is a key factor in determining the position of double bonds in the final pheromone. nih.gov

Fatty Acyl-CoA Reductases (FARs): These enzymes are responsible for producing the alcohol precursors of many pheromones. pnas.org Studies have shown that a single, broad-range FAR can be responsible for producing multiple alcohol components of a complex pheromone blend. pnas.org The expression of these FARs is often specific to the pheromone gland and is temporally regulated to coincide with pheromone production. pnas.org

Acetyltransferases: The genes encoding the acetyltransferases responsible for the final esterification step in acetate pheromone production have been less characterized but are crucial for the synthesis of compounds like this compound. mdpi.com

Regulatory Control: The entire biosynthetic pathway is under tight hormonal control, primarily by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). mdpi.comresearchgate.net PBAN, released from the subesophageal ganglion, acts on the pheromone gland to stimulate key enzymatic steps, thereby regulating the timing and amount of pheromone produced. mdpi.comresearchgate.net

The evolution of new pheromone blends, and thus new species, can be driven by mutations in these key enzyme-encoding genes or changes in their regulatory control, leading to shifts in the composition of the pheromone signal. mdpi.comresearchgate.net

Analytical Characterization and Detection Methodologies

Advanced Chromatographic Techniques for Separation and Identification

Modern chromatography offers powerful tools for the detailed analysis of chemical compounds like undec-2-enyl acetate (B1210297). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) provide the necessary resolution and sensitivity for its detection and characterization. mdpi.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing complex mixtures containing undec-2-enyl acetate. scholarsresearchlibrary.comchromatographyonline.com The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. sigmaaldrich.com These separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. chromatographyonline.com

Achieving accurate and sensitive detection of this compound requires careful optimization of GC-MS parameters. gcms.czresearchgate.net This includes selecting the appropriate GC column, setting the optimal temperature program for the oven, and fine-tuning the mass spectrometer settings. updatepublishing.comjournal-imab-bg.org The choice of the GC column's stationary phase is critical for resolving this compound from other components in a mixture. updatepublishing.com The temperature program, which involves a series of temperature ramps and holds, is designed to ensure efficient separation of compounds with varying volatilities. stechnolock.comijert.org Mass spectrometer parameters, such as the ionization energy and detector gain, are adjusted to maximize the signal intensity of this compound while minimizing background noise. gcms.czamegroups.cn

Below is a table outlining typical GC-MS parameters that can be optimized for the analysis of this compound.

| Parameter | Typical Setting/Value | Purpose |

| GC Column | HP-5MS (or similar non-polar) | Separation of non-polar to semi-polar compounds |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample |

| Carrier Gas | Helium | Inert gas to carry the sample through the column |

| Flow Rate | 1.0 - 1.5 mL/min | Affects separation efficiency and analysis time |

| Oven Temperature Program | Initial temp: 50-70°C, ramp to 250-280°C | Separates compounds based on boiling points |

| Ionization Mode | Electron Ionization (EI) | Standard ionization method for creating reproducible mass spectra |

| Ionization Energy | 70 eV | Standard energy for generating fragment ions |

| Mass Scan Range | m/z 40-500 | Detects a wide range of fragment ions |

| Ion Source Temperature | 230 °C | Maintains ions in the gas phase |

The definitive identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. updatepublishing.comamegroups.cn Reference standards are highly purified samples of the compound that are analyzed under the same GC-MS conditions as the unknown sample. journal-imab-bg.org The resulting data provides a benchmark for confirmation. updatepublishing.com

In addition to reference standards, spectral libraries, such as the National Institute of Standards and Technology (NIST) library, are invaluable resources. updatepublishing.combiotech-asia.org These databases contain vast collections of mass spectra for numerous compounds. stechnolock.combiotech-asia.org By comparing the experimentally obtained mass spectrum of a sample component with the spectra in the library, a probable identification can be made. scholarsresearchlibrary.comupdatepublishing.com The combination of matching retention times with a reference standard and a high similarity score from a spectral library search provides strong evidence for the presence of this compound. updatepublishing.comamegroups.cn

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

For exceptionally complex samples where co-elution is a significant problem in traditional GC-MS, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers a superior solution. chromatographyonline.comgcms.cznih.gov This advanced technique utilizes two different chromatographic columns with distinct separation mechanisms, providing a much higher degree of separation. chromatographyonline.comgcms.cz

The power of GC×GC-MS lies in its ability to separate compounds that overlap in a one-dimensional GC separation. mdpi.comgcms.cz The effluent from the first column is periodically trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. chromatographyonline.comgcms.cz This process effectively spreads the components across a two-dimensional plane, significantly increasing the peak capacity and resolving co-eluting compounds. gcms.cznih.gov This enhanced separation is crucial for the accurate analysis of trace components in complex matrices like biological or environmental samples. mdpi.com

GC×GC-MS is particularly well-suited for both the qualitative and quantitative analysis of this compound in challenging biological samples, such as exhaled breath or bodily fluids. mdpi.comnih.govcuni.cz The high resolution of GC×GC allows for the separation of this compound from the myriad of other volatile organic compounds present in such samples. mdpi.comnih.gov The mass spectrometer then provides the data for confident identification and accurate quantification. mdpi.com While this technology offers superior sensitivity and selectivity, challenges can arise in quantification due to the potential for signal overload. mdpi.comnih.gov

The following table presents a summary of findings from a study that utilized GCxGC-MS for the analysis of volatile compounds in biological samples.

| Analytical Technique | Findings | Reference |

| GC×GC-MS | Detected approximately 260 volatile organic compounds in exhaled breath samples. | mdpi.comnih.gov |

| GC×GC-MS | Improved separation of compounds compared to traditional GC-MS, enabling the resolution of co-eluting isomers. | mdpi.comnih.gov |

| GC×GC-MS | Increased sensitivity allows for the detection of trace-level compounds. | mdpi.comnih.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed chemical analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide a comprehensive understanding of its molecular structure, functional groups, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of synthetically prepared this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively. wiley-vch.de

In the ¹H NMR spectrum of (E)-undec-2-enyl acetate, the protons of the acetate methyl group typically appear as a singlet. The protons on the carbon adjacent to the ester oxygen and those on the double bond exhibit characteristic multiplets and coupling constants that are definitive for the trans (E) configuration of the double bond. wiley-vch.de For instance, a study on (E)-N-(undec-2-enyl)benzenamine, a related compound, showed a dt (doublet of triplets) for the vinylic protons, which is characteristic of a trans-disubstituted alkene. wiley-vch.de

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond, and the various methylene (B1212753) carbons of the undecyl chain. wiley-vch.de The chemical shifts of these carbons provide a unique fingerprint for the molecule.

Table 1: Representative NMR Data for Undec-2-enyl Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetate CH₃ | ~2.0-2.1 | ~21.0 |

| CH₂O | ~4.5-4.8 | ~60-65 |

| =CH-CH₂O | ~5.5-5.7 | ~125-130 |

| CH=CH-CH₂ | ~5.6-5.8 | ~130-135 |

| Alkyl Chain CH₂ | ~1.2-1.4 | ~22-32 |

| Terminal CH₃ | ~0.9 | ~14.0 |

Note: Exact chemical shifts can vary depending on the solvent and specific derivative. Data is generalized from related structures. wiley-vch.debeilstein-journals.orgsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. specac.com

The most prominent features in the IR spectrum of this compound are the strong absorption band of the ester carbonyl group (C=O) and the stretching vibration of the carbon-carbon double bond (C=C). The C=O stretch for a saturated ester typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.com The C=C stretching vibration is generally found around 1650-1680 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group exhibit strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com The presence of these specific peaks provides strong evidence for the acetate ester and alkenyl functionalities.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | 3000-3100 | Medium |

| Alkane | C-H Stretch | 2850-2960 | Strong |

| Ester | C=O Stretch | ~1740 | Strong |

| Alkene | C=C Stretch | ~1670 | Medium-Weak |

| Ester | C-O Stretch | 1000-1250 | Strong |

Source: Generalized from typical values for esters and alkenes. specac.comvscht.czmasterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight of this compound with a very high degree of accuracy. This precision allows for the unambiguous determination of its elemental formula (C₁₃H₂₄O₂). thegoodscentscompany.comnist.gov HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions, making it an invaluable technique for confirming the identity of a synthesized compound. rsc.org

In addition to providing the precise mass of the molecular ion, HRMS can also reveal information about the fragmentation pattern of the molecule, which can further aid in its structural elucidation. For example, the fragmentation of this compound would likely show the loss of the acetyl group or cleavages along the undecenyl chain.

Sampling and Extraction Methods for Biological Matrixes

Detecting and analyzing this compound from natural sources, such as insect scent glands or plant tissues, requires efficient sampling and extraction techniques that can isolate the compound from a complex biological matrix.

Solid Phase Microextraction (SPME) for Volatile Collection

Solid Phase Microextraction (SPME) is a solvent-free, non-destructive, and highly sensitive technique widely used for sampling volatile and semi-volatile organic compounds. sigmaaldrich.com It is particularly well-suited for collecting airborne volatiles emitted by plants and insects. semanticscholar.orgmdpi.com The technique employs a fused silica (B1680970) fiber coated with a stationary phase that adsorbs the analytes of interest from the headspace above the sample. researchgate.net

For the analysis of compounds like this compound, a fiber with a coating such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used due to its broad applicability for different types of volatile compounds. researchgate.net After an appropriate extraction time, the fiber is desorbed directly into the injection port of a gas chromatograph for separation and analysis, often coupled with a mass spectrometer (GC-MS). scielo.org.pe This method has been successfully used to analyze volatile components from various plant species. nih.govupdatepublishing.com

Solvent Extraction Techniques for Scent Gland Secretions and Plant Volatiles

Solvent extraction is a traditional yet highly effective method for obtaining this compound from biological tissues. biomedpharmajournal.org This technique involves macerating the sample, such as insect scent glands or plant leaves, in an appropriate organic solvent. researchgate.net The choice of solvent is critical and depends on the polarity of the target compound. For a relatively nonpolar compound like this compound, solvents such as hexane (B92381) or a mixture of n-hexane and ethyl acetate are commonly employed. nih.gov

The process typically involves soaking the biological material in the solvent, followed by filtration and concentration of the extract. This method is advantageous for obtaining a larger quantity of the compound for further analysis or characterization. It has been used extensively in the study of insect pheromones and plant secondary metabolites. researchgate.neteuropa.eu

Advanced Research Perspectives and Future Directions for Undec 2 Enyl Acetate

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The conventional synthesis of undec-2-enyl acetate (B1210297) and similar esters often relies on multi-step processes that may involve harsh reagents and generate significant waste. The development of greener, more efficient synthetic routes is a key area of current research, with a focus on biocatalysis and metathesis.

Biocatalytic Approaches: Enzyme-catalyzed reactions offer a highly sustainable alternative to traditional chemical synthesis. For the production of undec-2-enyl acetate, lipase-catalyzed transesterification is a promising route. This method involves the reaction of undec-2-en-1-ol with a simple acetate donor, such as vinyl acetate or isopropyl acetate, in the presence of an immobilized lipase (B570770). acs.org

Key Advantages of Biocatalysis:

Mild Reaction Conditions: Biocatalytic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

Reduced Waste: The use of biodegradable catalysts and often solvent-free conditions aligns with the principles of green chemistry. arkat-usa.org

Renewable Feedstocks: The substrates for biocatalytic synthesis can often be derived from renewable resources.

Metathesis-Based Strategies: Olefin metathesis has become a powerful tool in organic synthesis, allowing for the efficient formation of carbon-carbon double bonds. sigmaaldrich.com Cross-metathesis could provide a novel route to this compound by reacting a shorter-chain alkenyl acetate with a long-chain terminal alkene. The development of highly active and selective ruthenium-based catalysts has expanded the scope of this reaction to include functionalized substrates. researchgate.netsemanticscholar.org

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Transesterification | Use of lipases with an acyl donor (e.g., vinyl acetate). | Mild conditions, high selectivity, reduced waste, use of renewable feedstocks. | Enzyme immobilization, optimization of reaction conditions, scale-up. acs.org |

| Olefin Cross-Metathesis | Ruthenium-catalyzed reaction of a short-chain alkenyl acetate with a long-chain alkene. | Atom economy, modularity, potential for stereocontrol. mdpi.com | Catalyst development, substrate scope, control of E/Z selectivity. |

Elucidation of Complete Biosynthetic Pathways in Biological Systems

Many long-chain alkenyl acetates function as insect pheromones, and their biosynthesis is a subject of intensive research. While the specific pathway for this compound has not been fully elucidated, it is likely to follow the general scheme for Type I lepidopteran pheromones, which are derived from fatty acids. frontiersin.orgresearchgate.net

The proposed biosynthetic pathway for this compound likely begins with a common saturated fatty acid, such as palmitic acid (C16) or stearic acid (C18), produced through standard fatty acid synthesis. researchgate.net A series of enzymatic reactions, including desaturation, chain-shortening, reduction, and acetylation, would then lead to the final product.

Probable Biosynthetic Steps:

Desaturation: A specific desaturase enzyme introduces a double bond at a precise position in the fatty acyl-CoA precursor.

Chain-Shortening: The unsaturated fatty acyl-CoA is then subjected to one or more cycles of β-oxidation to achieve the desired C11 chain length. pnas.org

Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester to the corresponding alcohol, undec-2-en-1-ol. dtu.dk

Acetylation: Finally, an acetyltransferase (AT) catalyzes the esterification of the alcohol with an acetyl group, yielding this compound. researchgate.net

The identification and characterization of the specific enzymes involved in this pathway, particularly the desaturases and reductases, are critical for understanding the evolution of pheromone signaling and for developing biotechnological production methods in engineered microorganisms like yeast. nih.govlu.se

Investigating the Role of this compound in Broader Chemical Ecology and Inter-species Interactions

The structural similarity of this compound to known insect pheromones strongly suggests its involvement in chemical communication. Alkenyl acetates are common components of sex and aggregation pheromones in a wide range of insects, including many pest species. nih.govnih.gov

Potential Roles in Chemical Ecology:

Pheromone Component: this compound may act as a primary pheromone component for a specific species or as part of a multi-component blend that ensures species specificity.

Kairomone: It could also function as a kairomone, a chemical signal that is detected by a different species, such as a predator or parasitoid, to locate its host or prey.

Allomone: In some contexts, it might serve as an allomone, a defensive compound that deters predators or competitors.

Research in this area involves the collection and analysis of volatile compounds from insects, electrophysiological studies (such as electroantennography) to determine which compounds are detected by insect antennae, and behavioral assays to understand the response elicited by the compound. The identification of this compound as a key signaling molecule could have significant implications for the development of novel pest management strategies, such as mating disruption or attract-and-kill techniques. vt.edu

Table 2: Examples of Alkenyl Acetates in Insect Communication

| Compound | Insect Family | Function |

|---|---|---|

| (Z)-11-Tetradecenyl acetate | Lepidoptera (various moths) | Sex pheromone. pnas.org |

| (Z)-7-Dodecenyl acetate | Lepidoptera (e.g., Cabbage Looper) | Major sex pheromone component. pnas.org |

| (E)-2-Octenyl acetate | Pentatomidae (Stink Bugs) | Aggregation pheromone. |

Applications in Bio-inspired Materials Science (e.g., Polymer Feedstocks)

The bifunctional nature of this compound, possessing both a reactive double bond and an ester group, makes it a potentially valuable monomer for the synthesis of novel bio-inspired polymers. Research into the use of similar long-chain functionalized molecules derived from renewable resources, such as undecenoates from castor oil, has demonstrated the feasibility of this approach. rsc.org

A particularly promising method for polymerizing such monomers is Acyclic Diene Metathesis (ADMET) polymerization. mdpi.com This technique uses ruthenium-based catalysts to form high molecular weight polymers from α,ω-dienes. nih.gov While this compound is not a diene, it could potentially be co-polymerized with other dienes to introduce specific functionalities into the polymer backbone. Alternatively, chemical modification of this compound to introduce a second terminal double bond would render it suitable for ADMET homopolymerization.

The resulting polyesters could exhibit a range of interesting properties, including:

Tunable Mechanical Properties: The long aliphatic chain would likely impart flexibility and toughness.

Potential Biodegradability: The presence of ester linkages suggests that these materials could be susceptible to hydrolytic or enzymatic degradation.

Functionality: The double bonds within the polymer backbone could be further functionalized post-polymerization to create materials with tailored surface properties or for cross-linking.

The development of polymers from renewable feedstocks like this compound is a critical step towards a more sustainable materials economy. acs.org

Advancements in Analytical Methodologies for Trace Detection and Isomeric Differentiation

The biological activity of compounds like this compound is often highly dependent on their specific isomeric form, including the position and geometry (E/Z) of the double bond, as well as chirality if a stereocenter is present. nih.gov Therefore, the development of advanced analytical methods capable of detecting and differentiating these isomers at trace levels is crucial.

Challenges in Analysis:

Low Concentrations: Pheromones are typically present in very small quantities in biological samples.

Complex Matrices: Samples often contain a multitude of other compounds that can interfere with analysis.

Isomeric Complexity: Positional and geometric isomers can have very similar physical properties, making them difficult to separate and identify using standard techniques.

Advanced Analytical Techniques:

Multidimensional Gas Chromatography (MDGC): This technique uses two or more capillary columns with different stationary phases to achieve superior separation of complex mixtures of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Tandem mass spectrometry can be used to generate specific fragmentation patterns for different isomers, aiding in their identification even when they are not fully separated chromatographically. nih.gov

Chiral Chromatography: Specialized chiral stationary phases in GC columns can be used to separate enantiomers, which is critical for determining the biologically active form of a chiral pheromone. researchgate.net

Novel Ionization Techniques: Methods like Direct Analysis in Real Time (DART) and Laser Desorption/Ionization (LDI) mass spectrometry allow for the direct analysis of compounds from surfaces with minimal sample preparation. researchgate.net

These advanced analytical tools are essential for definitively identifying this compound in biological systems and for ensuring the isomeric purity of synthetic standards used in chemical ecology research.

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed Protocols : Specify equipment models (e.g., Agilent 7890B GC) and software settings.

- Reference Materials : Use certified standards (e.g., USP-grade acetic acid) .

- Open Data : Share raw datasets via repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.